molecular formula C8H9F2N5 B226662 1-(2,4-Difluorophenyl)biguanide

1-(2,4-Difluorophenyl)biguanide

Cat. No. B226662
M. Wt: 213.19 g/mol
InChI Key: AKYXEMYENQTFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)biguanide, also known as DB868, is a biguanide compound that has gained attention in scientific research due to its potential as an antibacterial agent.

Scientific Research Applications

1-(2,4-Difluorophenyl)biguanide has been found to have potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also been shown to have antifungal properties. Due to its potential as an antibacterial agent, this compound has been investigated for its use in treating bacterial infections, particularly those that are resistant to current antibiotics.

Mechanism of Action

The exact mechanism of action of 1-(2,4-Difluorophenyl)biguanide is not fully understood, but it is believed to disrupt bacterial cell membrane integrity and inhibit bacterial growth. It may also interfere with bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound has low toxicity to human cells, indicating its potential as a safe antibacterial agent. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-Difluorophenyl)biguanide in lab experiments is its potent antibacterial activity, which makes it a promising candidate for developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use and potential side effects.

Future Directions

Future research on 1-(2,4-Difluorophenyl)biguanide could focus on optimizing its antibacterial activity, investigating its potential as an antifungal agent, and exploring its use in combination with other antibiotics to overcome bacterial resistance. Additionally, further studies are needed to determine its long-term effects on human health and to develop methods for administering it effectively in vivo.

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenyl)biguanide involves the reaction of 2,4-difluoroaniline with cyanoguanidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.

properties

Molecular Formula

C8H9F2N5

Molecular Weight

213.19 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine

InChI

InChI=1S/C8H9F2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)

InChI Key

AKYXEMYENQTFQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N

Origin of Product

United States

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